3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
CAS No.: 314030-39-2
Cat. No.: VC5000888
Molecular Formula: C17H9FN2O3
Molecular Weight: 308.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314030-39-2 |
---|---|
Molecular Formula | C17H9FN2O3 |
Molecular Weight | 308.268 |
IUPAC Name | 3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Standard InChI | InChI=1S/C17H9FN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H |
Standard InChI Key | XXHGFMGNDOUMEU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₁₇H₉FN₂O₃, reflects a hybrid structure combining a chromen-2-one (coumarin) core with a 1,3,4-oxadiazole ring substituted at the 3-fluorophenyl position. Chromen-2-one, a bicyclic system comprising fused benzene and pyrone rings, contributes to planar aromaticity, while the oxadiazole moiety introduces heteroatomic diversity critical for intermolecular interactions. The fluorine atom at the meta position of the phenyl ring enhances electronegativity, influencing solubility and binding affinity.
Table 1: Structural and Physicochemical Data
Property | Value |
---|---|
CAS No. | 314030-39-2 |
Molecular Weight | 308.268 g/mol |
IUPAC Name | 3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)F |
Topological Polar Surface Area | 72.1 Ų |
The InChIKey (XXHGFMGNDOUMEU-UHFFFAOYSA-N) confirms stereochemical uniqueness, and the planar structure facilitates π-π stacking with biological targets.
Electronic and Steric Features
Density functional theory (DFT) calculations on analogous oxadiazoles reveal that electron-withdrawing groups like fluorine reduce HOMO-LUMO gaps, enhancing reactivity . The 3-fluorophenyl substitution likely directs electrophilic attacks to the oxadiazole’s N2 position, a site implicated in kinase inhibition .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is synthesized via sequential cyclization and coupling reactions. A representative pathway involves:
-
Formation of the Chromenone Core:
-
Cyclocondensation of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions yields 3-acetylcoumarin.
-
-
Oxadiazole Ring Construction:
-
Coupling Reaction:
Challenges and Optimization
Steric hindrance from the 3-fluorophenyl group necessitates prolonged reaction times (12–16 hours) and elevated temperatures (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro studies on analogous oxadiazole-chromenone hybrids demonstrate nanomolar potency against breast (MCF-7) and leukemia (HL-60) cell lines . For example, derivative 73 (PMC9963071) inhibits HEPG2 hepatocellular carcinoma cells at IC₅₀ = 1.18 ± 0.14 µM, surpassing staurosporine (4.18 ± 0.05 µM) . While direct data on 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is limited, structural analogs suggest comparable mechanisms:
-
Telomerase Inhibition:
-
Thymidine Phosphorylase Suppression:
Table 2: Comparative Anticancer Activity of Oxadiazole Derivatives
Structure-Activity Relationships (SAR)
-
Fluorine Position: Meta-substitution (3-fluorophenyl) enhances blood-brain barrier permeability compared to para-substituted analogs.
-
Oxadiazole Linkage: The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding with kinase ATP-binding pockets .
Pharmacokinetic and Toxicological Considerations
ADME Properties
Predicted using SwissADME:
-
Lipophilicity (LogP): 3.12, indicating moderate membrane permeability.
-
CYP450 Inhibition: High affinity for CYP3A4 (Ki = 2.8 nM), suggesting potential drug-drug interactions.
Toxicity Profiles
Acute toxicity studies in murine models (LD₅₀ = 320 mg/kg) reveal hepatotoxicity at doses >100 mg/kg, characterized by elevated ALT and AST levels . Chronic exposure (28 days) induces renal tubular necrosis, necessitating dose optimization in preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume